molecular formula C12H14N2O3 B12722573 Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)- CAS No. 92668-55-8

Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-

Cat. No.: B12722573
CAS No.: 92668-55-8
M. Wt: 234.25 g/mol
InChI Key: OLEBQZPXGVWIOT-UHFFFAOYSA-N
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Description

Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is a derivative of hydantoin, a heterocyclic organic compound. This specific compound features a 5,5-dimethyl substitution and a p-methoxyphenyl group attached to the hydantoin core. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-(p-methoxyphenyl)-hydantoin can be achieved through several methods. Another method includes the use of poly(ethylene) glycols and mechanochemistry, which has been effective for preparing 3,5-disubstituted hydantoins from α-amino methyl esters using either 1,10-carbonyldiimidazole or alkyl isocyanates .

Industrial Production Methods

Industrial production of hydantoins often involves the Bucherer–Bergs reaction, where a cyanohydrin reacts with ammonium carbonate. This method is scalable and provides a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the p-methoxyphenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit voltage-gated sodium channels, leading to its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative used as an anticonvulsant.

    Ethotoin: Similar in structure and used for its anticonvulsant properties.

    Nilutamide: An androgen receptor antagonist with a hydantoin core.

Uniqueness

Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .

Properties

CAS No.

92668-55-8

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)13-12)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,16)

InChI Key

OLEBQZPXGVWIOT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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